molecular formula C7H4ClIO B1630473 2-Iodobenzoyl chloride CAS No. 609-67-6

2-Iodobenzoyl chloride

Cat. No.: B1630473
CAS No.: 609-67-6
M. Wt: 266.46 g/mol
InChI Key: MVIVDSWUOGNODP-UHFFFAOYSA-N
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Description

2-Iodobenzoyl chloride is an organic compound with the molecular formula C₇H₄ClIO. It is also known as o-Iodobenzoyl chloride or Benzoyl chloride, 2-iodo-. This compound is characterized by the presence of an iodine atom and a benzoyl chloride group attached to a benzene ring. It is commonly used in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Preparation Methods

2-Iodobenzoyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 2-iodobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions. The reaction proceeds as follows:

C7H5IO2+SOCl2C7H4ClIO+SO2+HCl\text{C}_7\text{H}_5\text{IO}_2 + \text{SOCl}_2 \rightarrow \text{C}_7\text{H}_4\text{ClIO} + \text{SO}_2 + \text{HCl} C7​H5​IO2​+SOCl2​→C7​H4​ClIO+SO2​+HCl

In this reaction, thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride group .

Chemical Reactions Analysis

2-Iodobenzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, alcohols, or thiols. For example, the reaction with an amine can produce an amide.

    Coupling Reactions: It is used in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This reaction is useful for synthesizing biaryl compounds.

    Cyclization Reactions: It can be used in cyclization reactions to form heterocyclic compounds. .

Scientific Research Applications

2-Iodobenzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.

    Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the synthesis of potential drug candidates and intermediates for medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials

Comparison with Similar Compounds

2-Iodobenzoyl chloride can be compared with other similar compounds, such as:

    2-Iodobenzoic acid: This compound is a precursor to this compound and is used in the synthesis of oxidizing reagents like 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP).

    2-Bromobenzoyl chloride: Similar to this compound, but with a bromine atom instead of iodine. It has different reactivity and applications.

    Benzoyl chloride: Lacks the iodine atom and is used in a wide range of acylation reactions

This compound stands out due to the presence of the iodine atom, which can enhance its reactivity and selectivity in certain chemical reactions.

Properties

IUPAC Name

2-iodobenzoyl chloride
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InChI

InChI=1S/C7H4ClIO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIVDSWUOGNODP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIO
Source PubChem
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DSSTOX Substance ID

DTXSID4060573
Record name Benzoyl chloride, 2-iodo-
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Molecular Weight

266.46 g/mol
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Physical Description

Off-white solid; mp = 27-32 deg C; [Alfa Aesar MSDS]
Record name 2-Iodobenzoyl chloride
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CAS No.

609-67-6
Record name 2-Iodobenzoyl chloride
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Record name Benzoyl chloride, 2-iodo-
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Record name Benzoyl chloride, 2-iodo-
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Record name Benzoyl chloride, 2-iodo-
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Record name 2-iodobenzoyl chloride
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Synthesis routes and methods I

Procedure details

Ortho-iodobenzoic acid was reacted with excess thionyl chloride for 3 hours at reflux, and thionyl chloride was distilled off under reduced pressure to obtain ortho-iodobenzoic acid chloride. This was reacted with allyl alcohol in a dichloromethane solvent in the presence of a triethyl amine catalyst to obtain allyl ortho-iodobenzoate. The yield after purification by distillation or like process was repeated was 73%.
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Synthesis routes and methods II

Procedure details

2-Iodobenzoic acid (65.92 g, 0.266 mol), oxalyl chloride (40.5 g, 0.319 mol), CH2Cl2 (200 mL) and DMF (10 drops) were stirred at RT overnight. The reaction solution was concentrated, toluene was added and the solution concentrated to afford the crude 2-iodobenzoyl chloride.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the common synthetic applications of 2-Iodobenzoyl chloride?

A1: this compound is frequently employed as a starting material for synthesizing various heterocyclic compounds. For instance, it reacts with aldimines [, ] and ketimines [, ] in the presence of a palladium catalyst and carbon monoxide to yield 3-alkenylisoindolin-1-ones and spiroisoindolinones, respectively. These reactions highlight the compound's utility in palladium-catalyzed coupling reactions. Additionally, it serves as a precursor in synthesizing radiopaque copolymers, which are useful in biomedical applications [].

Q2: How is this compound used in the synthesis of radiopaque materials?

A2: In a study, this compound was reacted with a pre-synthesized copolymer containing lactobionamidoethyl methacrylate (LAMA) and methyl methacrylate (MMA) []. The resulting terpolymer, MLIx, incorporated the iodine atom from this compound into its structure. This incorporation of iodine, a heavy atom, is responsible for the radiopacity observed in the synthesized copolymer, making it detectable under X-ray fluoroscopy.

Q3: Can you elaborate on the palladium-catalyzed reactions involving this compound and their significance?

A3: this compound participates in palladium-catalyzed carbonylation and cyclization reactions with imines to form isoindolin-1-ones [, ]. The reaction involves the activation of the carbon-iodine bond by the palladium catalyst, followed by insertion of carbon monoxide and subsequent cyclization with the imine. This method offers a valuable route to isoindolin-1-ones, which are important structural motifs in various biologically active compounds.

Q4: Are there any examples of this compound participating in reactions beyond palladium catalysis?

A4: Yes, this compound is not limited to palladium-catalyzed reactions. It is used in the synthesis of enantiopure 3,4-dihydroisoquinolinones through a stereoselective intramolecular Heck reaction [, ]. In this reaction, an α-amino acid derivative is acylated with this compound, and the resulting product undergoes palladium-catalyzed intramolecular Heck cyclization. This methodology provides a valuable tool for synthesizing optically active dihydroisoquinolinones, which are important building blocks for pharmaceuticals and natural products.

Q5: What are the structural characteristics of this compound?

A5: this compound (C₇H₄ClIO) has a molecular weight of 266.48 g/mol. Spectroscopic data, such as 1H NMR and FTIR, can confirm its structure. For example, in the synthesis of radiopaque copolymers, 1H NMR spectroscopy confirmed the successful incorporation of this compound into the polymer structure [].

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